molecular formula C8H13NO2 B6242273 2-(hydroxymethyl)-6-azaspiro[3.4]octan-7-one CAS No. 2377033-05-9

2-(hydroxymethyl)-6-azaspiro[3.4]octan-7-one

Cat. No.: B6242273
CAS No.: 2377033-05-9
M. Wt: 155.19 g/mol
InChI Key: WDOSMTYTRCZDKM-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-6-azaspiro[3.4]octan-7-one (CAS 2377033-05-9) is a sophisticated spirocyclic building block of significant interest in modern drug discovery efforts. This compound features a spiro-fused system connecting an azetidine ring and a cyclopentane ring, which imposes a rigid, three-dimensional structure . This inherent rigidity is a key advantage, as it reduces the entropic penalty upon binding to biological targets and allows for the precise spatial placement of functional groups, which can lead to improved potency and selectivity in lead compounds . The scaffold possesses a hydroxymethyl group, providing a versatile handle for further synthetic elaboration and diversification, enabling researchers to explore novel chemical space . The incorporation of spirocyclic scaffolds like the 6-azaspiro[3.4]octane core is a established strategy to enhance the physicochemical properties of drug candidates. These structures typically exhibit a higher fraction of sp³ hybridized carbons (Fsp³), which is correlated with improved solubility and metabolic stability . For instance, substituting flat aromatic systems or flexible rings like piperazine with spirocyclic analogues has been shown to lower logD values, improve selectivity profiles, and reduce unwanted cytotoxicity . This makes this compound a valuable template for designing novel therapeutics targeting a range of diseases, and it is closely related to compounds investigated for applications in central nervous system disorders, cancer, and as antimicrobial agents . This product is intended for research purposes only and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2377033-05-9

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

2-(hydroxymethyl)-6-azaspiro[3.4]octan-7-one

InChI

InChI=1S/C8H13NO2/c10-4-6-1-8(2-6)3-7(11)9-5-8/h6,10H,1-5H2,(H,9,11)

InChI Key

WDOSMTYTRCZDKM-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CC(=O)NC2)CO

Purity

93

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Hydroxymethyl 6 Azaspiro 3.4 Octan 7 One and Analogues

Strategies for Azaspiro[3.4]octane Core Construction

Multi-Component Reactions in Spirocyclic Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a complex product that incorporates portions of all starting materials. uniba.it This strategy is prized for its atom economy, time and energy savings, and its ability to rapidly generate libraries of structurally diverse molecules, making it a powerful tool in drug discovery. uniba.itrug.nl

While a specific MCR for the direct synthesis of 2-(hydroxymethyl)-6-azaspiro[3.4]octan-7-one is not extensively documented, the principles of MCRs can be applied to construct the core azaspiro[3.4]octane scaffold. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly notable for their ability to create complex peptide-like structures and α-acyloxy carboxamides, respectively. uniba.it The Ugi four-component reaction, for example, combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to yield a dipeptide-like product. uniba.it A hypothetical MCR approach to the 6-azaspiro[3.4]octan-7-one core could involve an intramolecular cyclization of a product formed from a carefully designed Ugi reaction, where the starting components are chosen to contain the necessary functionalities for subsequent ring formation.

Table 1: Overview of Major Isocyanide-Based Multi-Component Reactions
Reaction NameNumber of ComponentsReactantsPrimary Product
Passerini Reaction3Isocyanide, Aldehyde/Ketone, Carboxylic Acidα-Acyloxy Carboxamide
Ugi Reaction4Isocyanide, Aldehyde/Ketone, Primary Amine, Carboxylic Acidα-Acylamino Amide (Di-peptide like)

The strategic advantage of MCRs lies in their convergent nature, which contrasts sharply with traditional linear syntheses and allows for the rapid assembly of complex molecular frameworks. uniba.it

Stereoselective Synthesis and Chiral Induction

Achieving stereochemical control is paramount in the synthesis of bioactive molecules, as different enantiomers can have vastly different physiological effects. The synthesis of specific enantiomers of this compound relies on advanced asymmetric methodologies.

Asymmetric Approaches to Azaspiro[3.4]octane Enantiomers

The asymmetric synthesis of spirocyclic lactams, including the azaspiro[3.4]octane core, can be achieved through various catalytic and auxiliary-based methods. One effective strategy involves the highly diastereoselective addition of cyclobutane-derived anions to chiral sulfinimines (Davis-Ellman imines). rsc.org This methodology has been successfully applied to the synthesis of enantiomerically pure 1-substituted 2-azaspiro[3.3]heptanes and is adaptable for preparing 1-substituted 2-azaspiro[3.4]octanes. rsc.org The process typically involves a three-step sequence that proceeds with high yield and diastereoselectivity. rsc.org

Catalytic approaches, such as the copper-catalyzed Kinugasa/Michael domino reaction, have been developed for the asymmetric synthesis of spirocyclic β-lactams. nih.gov This method allows for the desymmetrization of prochiral cyclohexadienones to generate highly functionalized spirocycles with excellent enantioselectivity (up to 97% ee) and diastereoselectivity (>20:1 dr). nih.gov Such strategies create multiple contiguous stereocenters, including challenging quaternary centers, in a single transformation. nih.gov

Diastereoselective Control in Hydroxymethyl Group Incorporation

Once a chiral azaspiro[3.4]octane scaffold is established, the subsequent introduction of the hydroxymethyl group at the C2 position must be controlled to achieve the desired diastereomer. The stereochemical outcome of this functionalization is heavily influenced by the existing stereocenter(s) in the spirocyclic core.

In related systems, the diastereoselectivity of a reaction is affected by the proximity of a chiral center to the reaction site. nih.gov For the incorporation of the hydroxymethyl group onto the C2 position of a pre-existing chiral 6-azaspiro[3.4]octan-7-one, the reaction would likely proceed via the formation of an enolate at the C2 position, followed by reaction with an electrophilic formaldehyde (B43269) equivalent. The facial selectivity of the electrophilic attack on the enolate would be directed by the stereochemistry of the spirocyclic framework. The bulky nature of the spiro-fused ring system would sterically hinder one face of the molecule, guiding the incoming electrophile to the more accessible face and thereby establishing a specific diastereomeric relationship. The choice of reaction conditions, such as the counter-ion of the enolate and the presence of chelating agents, can further enhance this diastereoselective control.

Chiral Pool Synthesis and Auxiliary-Mediated Approaches

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products, such as amino acids or sugars, as starting materials. researchgate.netresearchgate.net Proteinogenic α-amino acids are particularly useful due to their inherent chirality. researchgate.net For instance, a synthetic route to a related 1-azaspiro[4.4]nonane system has been achieved starting from D-(+)-proline. researchgate.net A similar strategy could be envisioned for this compound, potentially starting from a chiral precursor like L-glutamic acid, which contains the necessary carbon backbone that could be elaborated into the γ-lactam and cyclobutane (B1203170) rings.

Auxiliary-Mediated Approaches: Chiral auxiliaries are temporary functional groups that are attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. The use of chiral auxiliaries in the synthesis of bicyclic lactams is a well-established and powerful strategy. dntb.gov.ua For example, chiral non-racemic bicyclic lactams can be synthesized by utilizing auxiliaries derived from chiral amino alcohols. These auxiliaries control the conformation of reactive intermediates, such as enolates, forcing subsequent alkylation or other functionalization reactions to occur from a specific face, thus yielding a product with high diastereomeric purity. dntb.gov.ua

Table 2: Comparison of Chiral Synthesis Strategies
StrategyPrincipleKey AdvantageExample Starting Material/Reagent
Asymmetric CatalysisA small amount of a chiral catalyst creates a chiral product from a prochiral substrate.High efficiency and atom economy.Chiral copper complexes nih.gov
Chiral Pool SynthesisIncorporation of a readily available chiral molecule into the final product.Transfers existing chirality, avoiding the need to create it.L-Glutamic acid, D-Proline researchgate.net
Chiral AuxiliaryA recoverable chiral molecule temporarily attached to the substrate to direct a reaction.High stereoselectivity and predictability.Evans auxiliaries, Meyers lactams dntb.gov.ua

Functionalization and Derivatization of the Spirocyclic Core

The final step in the synthesis of the target molecule involves the specific placement of the hydroxymethyl group onto the pre-formed spirocyclic lactam.

Introduction of the Hydroxymethyl Moiety at C2 Position

The introduction of a hydroxymethyl group at the C2 position of the 6-azaspiro[3.4]octan-7-one core typically involves an α-hydroxymethylation of the corresponding ketone (or lactam). This transformation is fundamentally an aldol-type reaction where formaldehyde or a synthetic equivalent serves as the electrophile.

The reaction proceeds by generating an enolate from the lactam using a suitable base, such as lithium diisopropylamide (LDA). This enolate then reacts with formaldehyde to yield the desired 2-(hydroxymethyl) derivative. Care must be taken to control the reaction conditions to prevent over-alkylation or side reactions. Recently, environmentally benign electrochemical methods have been developed for the α-hydroxymethylation of ketones, using N,N-dimethylformamide (DMF) as the carbon source, which avoids the need for metal catalysts or chemical oxidants. rsc.org While developed for ketones, this principle could potentially be adapted for lactams. The regioselectivity of the enolate formation is key; in the 6-azaspiro[3.4]octan-7-one system, deprotonation is expected to occur selectively at the C2 position of the cyclobutane ring rather than the C5 position of the lactam ring under kinetic control.

Modification at the Azaspiro Nitrogen (N6)

The secondary amine within the lactam ring of the 6-azaspiro[3.4]octan-7-one core structure presents a key site for synthetic diversification. In principle, this nitrogen atom (N6) is amenable to a variety of common transformations such as N-alkylation, N-acylation, and N-arylation, which are fundamental reactions in medicinal chemistry for modulating a compound's physicochemical properties.

Standard N-alkylation conditions, typically involving a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), would be the conventional approach. Similarly, N-acylation could be achieved using acyl chlorides or anhydrides in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine.

However, despite the theoretical feasibility of these reactions, specific studies detailing the application of these methods to this compound, including reaction efficiencies, yields, and the impact of the C2-hydroxymethyl substituent on reactivity, have not been reported. The presence of the hydroxyl group might necessitate the use of protecting group strategies to prevent undesired side reactions, further complicating the synthetic route. Without experimental data, a detailed discussion remains speculative.

Table 1: Hypothetical N6-Alkylation Reactions No experimental data is available in the public domain for this specific compound. The following table is illustrative of general methodologies and does not represent actual research findings for this compound.

Entry Alkylating Agent Base Solvent Product (Hypothetical)
1 Iodomethane NaH DMF 2-(hydroxymethyl)-6-methyl-6-azaspiro[3.4]octan-7-one
2 Benzyl bromide K₂CO₃ Acetonitrile 6-benzyl-2-(hydroxymethyl)-6-azaspiro[3.4]octan-7-one

Elaboration of the Lactam Carbonyl (C7)

The lactam carbonyl group (C7) is another critical site for structural modification, offering pathways to a range of derivatives. Key transformations of lactam carbonyls include reduction to the corresponding cyclic amine, conversion to a thionolactam, or reaction with organometallic reagents.

For instance, the reduction of the C7 carbonyl could be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or by borane (B79455) complexes (e.g., BH₃·THF), which would yield 2-(hydroxymethyl)-6-azaspiro[3.4]octane. Thionation, typically achieved with reagents such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), would convert the carbonyl to a thiocarbonyl, producing 2-(hydroxymethyl)-6-azaspiro[3.4]octane-7-thione. Furthermore, the addition of Grignard or organolithium reagents could potentially lead to the formation of hemiaminals or ring-opened products, depending on the reaction conditions and the stability of the intermediates.

As with the N6-modifications, the scientific literature does not provide specific examples of these elaborations being performed on this compound. The interplay between the reagents required for these transformations and the free hydroxymethyl group at the C2 position would be a critical consideration, likely requiring a careful selection of reagents and protecting group strategies. The absence of empirical data precludes a detailed and scientifically validated discussion of these synthetic routes for the target compound.

Table 2: Potential C7-Carbonyl Elaboration Reactions This table illustrates general synthetic possibilities for lactam carbonyls. No specific research data has been published for this compound.

Entry Reagent Product Class (Potential)
1 LiAlH₄ Cyclic Amine
2 Lawesson's Reagent Thionolactam

Chemical Reactivity and Mechanistic Transformations of 2 Hydroxymethyl 6 Azaspiro 3.4 Octan 7 One

Reactions at the Hydroxyl Group

The primary hydroxyl group in 2-(hydroxymethyl)-6-azaspiro[3.4]octan-7-one is a versatile site for chemical modification. Its reactivity is comparable to that of other primary alcohols, enabling a variety of transformations that are fundamental in organic synthesis.

Esterification and Etherification Reactions

The hydroxyl group readily undergoes esterification when treated with carboxylic acids, acid chlorides, or acid anhydrides. These reactions are typically catalyzed by an acid or a base. For instance, in the presence of a catalytic amount of sulfuric acid, the compound can react with acetic anhydride (B1165640) to yield the corresponding acetate (B1210297) ester.

Similarly, etherification can be achieved under appropriate conditions. The Williamson ether synthesis, for example, would involve deprotonation of the hydroxyl group with a strong base like sodium hydride to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, resulting in the formation of an ether.

Reaction TypeReagentProductTypical Conditions
EsterificationAcetic Anhydride2-(acetoxymethyl)-6-azaspiro[3.4]octan-7-onePyridine, 0 °C to rt
EsterificationBenzoyl Chloride2-(benzoyloxymethyl)-6-azaspiro[3.4]octan-7-oneTriethylamine (B128534), CH2Cl2
EtherificationMethyl Iodide2-(methoxymethyl)-6-azaspiro[3.4]octan-7-oneNaH, THF
EtherificationBenzyl (B1604629) Bromide2-(benzyloxymethyl)-6-azaspiro[3.4]octan-7-oneNaH, DMF

Oxidation Pathways and Products

The oxidation of the primary hydroxyl group can lead to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. chemistryviews.orglibretexts.org Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), will typically yield the corresponding aldehyde, 2-formyl-6-azaspiro[3.4]octan-7-one. libretexts.org

Conversely, stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) will oxidize the primary alcohol directly to a carboxylic acid, affording 6-oxo-7-azaspiro[3.4]octane-2-carboxylic acid. researchgate.netmasterorganicchemistry.com

Oxidizing AgentProductProduct Type
Pyridinium Chlorochromate (PCC)2-formyl-6-azaspiro[3.4]octan-7-oneAldehyde
Dess-Martin Periodinane (DMP)2-formyl-6-azaspiro[3.4]octan-7-oneAldehyde
Potassium Permanganate (KMnO4)6-oxo-7-azaspiro[3.4]octane-2-carboxylic acidCarboxylic Acid
Jones Reagent (CrO3/H2SO4)6-oxo-7-azaspiro[3.4]octane-2-carboxylic acidCarboxylic Acid

Nucleophilic Substitutions Involving the Hydroxymethyl Moiety

The hydroxyl group is a poor leaving group, and therefore, direct nucleophilic substitution is not feasible. However, it can be converted into a good leaving group, such as a tosylate or a mesylate, by reaction with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine. This activation allows for subsequent displacement by a wide range of nucleophiles. For instance, treatment of the tosylated intermediate with sodium azide (B81097) would yield 2-(azidomethyl)-6-azaspiro[3.4]octan-7-one.

Reactivity of the Lactam Functionality

The γ-lactam ring in this compound is an amide within a five-membered ring. Its reactivity is characterized by the electrophilicity of the carbonyl carbon and the potential for ring-opening reactions.

Hydrolysis and Amidation Reactions

The lactam can undergo hydrolysis under both acidic and basic conditions to yield the corresponding γ-amino acid. rsc.orgresearchgate.netresearchgate.net Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. researchgate.net Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. researchgate.net Due to ring strain, γ-lactams are generally more susceptible to hydrolysis than their acyclic amide counterparts, though less so than β-lactams. nih.gov

Amidation, the reaction with an amine to form a new amide bond, can also occur, typically under forcing conditions, leading to a ring-opened product.

Reduction of the Lactam Carbonyl

The carbonyl group of the lactam can be reduced to a methylene (B1212753) group using powerful reducing agents such as lithium aluminum hydride (LiAlH4). chem-station.com This reaction converts the lactam into a cyclic amine. In the case of this compound, this reduction would yield (6-azaspiro[3.4]octan-2-yl)methanol. Softer reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce the amide functionality of a lactam. uop.edu.pklibretexts.org

Transformations of the Spirocyclic System

The reactivity of the 6-azaspiro[3.4]octan-7-one scaffold, a key structural motif in medicinal chemistry, is a subject of ongoing research. While specific studies on this compound are limited, the inherent strain of the β-lactam ring and the unique stereoelectronic properties of the spirocyclic system suggest a rich and varied chemical reactivity. This section explores potential transformations of this scaffold, drawing upon established principles of β-lactam chemistry and the behavior of analogous spirocyclic systems.

Rearrangement Reactions of the Azaspiro[3.4]octane Scaffold

The azaspiro[3.4]octane scaffold can be susceptible to various rearrangement reactions, driven by factors such as ring strain, electronic effects of substituents, and reaction conditions.

One plausible rearrangement is a Beckmann-type rearrangement of an oxime derivative of the lactam carbonyl group. Treatment of the oxime with an acid catalyst could induce a rearrangement to form a seven-membered diazepanone ring system. The regioselectivity of this rearrangement would be influenced by the migratory aptitude of the adjacent carbon atoms.

Another potential transformation is the acid-catalyzed rearrangement of the spirocyclic system itself. Depending on the nature of the substituents and the strength of the acid, this could lead to the formation of fused bicyclic systems or other isomeric spirocycles. While not directly demonstrated for this specific scaffold, such rearrangements are known for other spirocyclic compounds.

Mechanistic Investigations of Key Synthetic and Transformation Steps

Understanding the mechanisms of the synthetic and transformation steps of this compound is crucial for optimizing reaction conditions and designing novel derivatives. While detailed mechanistic studies on this specific compound are not extensively reported, insights can be drawn from computational and experimental studies on related spirocyclic β-lactams.

Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of β-lactam formation and reactivity. For instance, the diastereoselectivity of the NBS-mediated cyclization of N-alkoxy α,β-unsaturated silyl (B83357) imino ethers to form α-bromo N-alkoxy β-lactams has been rationalized through computational modeling. rsc.org Such studies can predict transition state geometries and activation energies, providing a deeper understanding of the factors controlling stereoselectivity.

The mechanism of β-lactam ring-opening is also a key area of investigation. The reactivity of the strained four-membered ring can be influenced by the nature of the substituents on the nitrogen and carbon atoms of the lactam. Conformational and superimposition computational studies on spiro-β-lactams and their corresponding γ-lactam analogues have been used to compare their pharmacophoric features and rationalize differences in biological activity. nih.gov

For the transformations of the spirocyclic system, mechanistic investigations would focus on identifying key intermediates and transition states. For example, in a potential ring expansion reaction, it would be important to characterize the intermediate ketene (B1206846) and understand the factors that influence its subsequent cyclization. Similarly, for rearrangement reactions, identifying the nature of the cationic or radical intermediates would be crucial for predicting the product distribution.

The following table outlines key mechanistic questions and potential investigatory approaches for the 6-azaspiro[3.4]octan-7-one system.

Reaction TypeKey Mechanistic QuestionPotential Investigatory Approach
β-Lactam Formation What factors control the stereoselectivity of the cyclization?DFT calculations of transition states, kinetic studies.
Ring Expansion Is the reaction concerted or stepwise? What is the nature of the key intermediate?Isotope labeling studies, trapping of intermediates, computational modeling.
Rearrangement What is the driving force for the rearrangement? Is it a concerted or stepwise process?Hammett analysis, crossover experiments, computational analysis of potential energy surfaces.

Further experimental and computational studies are necessary to fully elucidate the chemical reactivity and mechanistic transformations of this compound and to exploit its full potential in the development of new chemical entities.

Advanced Spectroscopic and Structural Elucidation of 2 Hydroxymethyl 6 Azaspiro 3.4 Octan 7 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the complete chemical structure of 2-(hydroxymethyl)-6-azaspiro[3.4]octan-7-one in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments is necessary for unambiguous assignment of all proton and carbon signals and for determining the compound's connectivity and stereochemistry.

The structural backbone of the molecule would be systematically assembled using a suite of 2D NMR experiments.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the molecule. Key expected correlations would include those between the protons on the cyclobutane (B1203170) ring, establishing their vicinal relationships. Similarly, the protons at the C5 position of the lactam ring would show correlations to the spiro-center's adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique is essential for assigning the carbon spectrum by correlating each proton signal to the carbon atom to which it is directly attached. acdlabs.com This would allow for the unambiguous identification of the hydroxymethyl carbon (CH₂OH), as well as each methylene (B1212753) (CH₂) and methine (CH) group within the spirocyclic system.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides the final and most critical connectivity information by showing correlations between protons and carbons that are two or three bonds apart. acdlabs.com This would definitively establish the spirocyclic core. For instance, key HMBC correlations would be expected from the protons of the hydroxymethyl group to the spiro-carbon (C4) and the C2 carbon. Protons on the C5 methylene of the lactam ring would show a crucial correlation to the carbonyl carbon (C7), confirming the lactam structure.

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts and key HMBC correlations for the complete structural assignment.

Predicted NMR Data for this compound

Atom Position Predicted ¹H δ (ppm) Multiplicity Predicted ¹³C δ (ppm) Key HMBC Correlations
1 ~1.8-2.0 m ~30-35 C2, C3, C4
2 ~2.5-2.7 m ~40-45 C1, C3, C4, C8
3 ~1.9-2.1 m ~30-35 C1, C2, C4
4 - - ~65-75 -
5 ~3.1-3.3 t ~45-50 C4, C6, C7
6 - - - -
7 - - ~175-180 -
8 (CH₂) ~3.6-3.8 d ~60-65 C2, C4
N-H ~7.0-8.0 br s - C5, C7
O-H ~2.0-3.0 t - C8

With the planar structure established, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments would be employed to probe through-space relationships and define the three-dimensional structure. acdlabs.comcolumbia.edu

Solid-State NMR (ssNMR) would provide valuable information about the structure, conformation, and dynamics of the molecule in the solid phase. Unlike solution-state NMR, which yields averaged information for rapidly tumbling molecules, ssNMR can distinguish between different crystalline forms (polymorphs) or amorphous states. nih.govnih.gov By analyzing the ¹³C chemical shifts via Cross-Polarization Magic-Angle Spinning (CP/MAS) experiments, subtle differences in molecular conformation and intermolecular packing can be detected. nih.gov This technique would be particularly useful for characterizing the hydrogen bonding network in the crystal lattice and comparing the solid-state conformation to that observed in solution.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of the molecule. Based on the molecular formula C₈H₁₃NO₂, the calculated monoisotopic mass is 155.09463 u.

HRMS analysis, typically using electrospray ionization (ESI), would be expected to show a prominent ion for the protonated molecule, [M+H]⁺, with a measured m/z value extremely close to the calculated value of 156.10196 . The high precision of this measurement (typically to within 5 ppm) would confirm the molecular formula. Other common adducts, such as the sodium adduct [M+Na]⁺ (m/z 178.08385), might also be observed. Tandem mass spectrometry (MS/MS) experiments could further probe the structure through controlled fragmentation, likely showing characteristic losses such as the hydroxymethyl group (-CH₂OH) or cleavage across the lactam ring. nih.govrsc.org

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

Should a suitable single crystal of this compound be obtained, single-crystal X-ray diffraction would provide the most definitive and detailed three-dimensional structural information. rsc.org This technique would yield precise atomic coordinates, from which all bond lengths, bond angles, and torsional angles can be calculated, offering an unambiguous confirmation of the molecular connectivity and conformation in the solid state.

Furthermore, X-ray crystallography would reveal the specifics of the intermolecular interactions that govern the crystal packing. This includes the precise geometry of hydrogen bonds formed by the alcohol's hydroxyl group and the lactam's N-H group, which are crucial in stabilizing the crystal lattice. If the compound is synthesized as a single enantiomer and crystallizes in a non-centrosymmetric space group, the analysis can also determine its absolute configuration.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies. The two techniques provide complementary information.

The FT-IR spectrum is expected to be dominated by strong absorptions from polar bonds, while the Raman spectrum would highlight vibrations of non-polar bonds and symmetric vibrations. The key characteristic bands anticipated for this compound are summarized in the table below.

Predicted Vibrational Frequencies

Functional Group Vibration Type Predicted Frequency (cm⁻¹) Expected FT-IR Intensity Expected Raman Intensity
Alcohol O-H Stretch, H-bonded 3400-3300 Strong, Broad Weak
Lactam N-H Stretch 3300-3200 Medium, Sharp Weak
Aliphatic C-H Stretch 2960-2850 Medium-Strong Medium-Strong
Lactam C=O Stretch (Amide I) 1680-1650 Very Strong Medium
Lactam N-H Bend (Amide II) 1570-1515 Medium Weak
CH₂ Scissoring 1470-1440 Medium Medium
C-O Stretch 1075-1000 Strong Weak
Lactam Ring Breathing ~900 Medium Strong

The most prominent feature in the FT-IR spectrum would be the very strong carbonyl (C=O) stretching band of the five-membered lactam (γ-lactam) ring, expected around 1680-1650 cm⁻¹. The broad O-H and sharper N-H stretching bands in the 3400-3200 cm⁻¹ region would confirm the presence of the alcohol and secondary amide groups, respectively.

Computational and Theoretical Investigations of 2 Hydroxymethyl 6 Azaspiro 3.4 Octan 7 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key application of DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for understanding a molecule's reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For 2-(hydroxymethyl)-6-azaspiro[3.4]octan-7-one, the analysis would likely show the HOMO localized around the nitrogen and oxygen atoms of the lactam and hydroxyl groups due to their lone pairs of electrons, while the LUMO might be distributed around the carbonyl group (C=O), which is an electron-withdrawing center.

Illustrative Data for FMO Analysis

Parameter Illustrative Value (eV) Interpretation
HOMO Energy -6.8 eV Indicates the energy of the highest energy electrons available for donation.
LUMO Energy -0.5 eV Represents the energy of the lowest energy orbital available to accept electrons.

| HOMO-LUMO Gap (ΔE) | 6.3 eV | A relatively large gap, suggesting good kinetic stability of the molecule. |

Transition State Modeling for Reaction Pathways

Transition state (TS) modeling using DFT is essential for elucidating reaction mechanisms, predicting reaction rates, and understanding selectivity. acs.org A transition state is the highest energy point along a reaction coordinate, representing the fleeting molecular structure between reactants and products. By locating and characterizing the TS, chemists can calculate the activation energy (the energy barrier that must be overcome for the reaction to occur).

For this compound, TS modeling could be used to investigate various potential reactions, such as the hydrolysis of the lactam ring, N-alkylation, or reactions involving the hydroxyl group. The calculations would involve optimizing the geometry of the transition state structure and confirming it by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nottingham.ac.uk This analysis provides critical information for designing synthetic routes or understanding the molecule's metabolic fate.

Hypothetical Transition State Data for Lactam Hydrolysis

Species Calculated Relative Energy (kcal/mol)
Reactants (Lactam + H₂O) 0.0
Transition State +25.5

| Products (Ring-opened acid) | -5.2 |

Conformational Analysis and Energy Landscape Mapping

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different spatial arrangements called conformers. Conformational analysis is the study of these different conformers and their relative energies. The spirocyclic core of this compound imparts significant conformational rigidity, but flexibility still exists, particularly in the orientation of the hydroxymethyl group and the puckering of the cyclopentane (B165970) ring. Mapping the energy landscape helps identify the most stable (lowest energy) conformers, which are the most populated and thus most relevant to the molecule's biological activity and physical properties.

Molecular Mechanics and Dynamics Simulations

Molecular Mechanics (MM) is a computational method that uses classical physics to model molecular systems. It is less computationally expensive than DFT, making it suitable for studying large systems and performing long-timescale simulations. Molecular Dynamics (MD) simulations use MM force fields to simulate the movement of atoms over time, providing a dynamic picture of the molecule's behavior. mdpi.com

An MD simulation of this compound, typically in a solvent like water, would reveal how the molecule flexes, vibrates, and rotates. mdpi.com This simulation helps explore the conformational space, identify stable conformers, and understand how the molecule interacts with its environment. Key outputs include the root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions. mdpi.com

Conformer Generation and Population Distribution

Systematic or stochastic search algorithms are used to generate a wide range of possible conformers for the molecule. The energy of each generated conformer is then calculated (often using a combination of MM and higher-level DFT methods). The relative energies of these conformers are used to determine their population distribution at a given temperature using the Boltzmann distribution equation. This analysis reveals which shapes the molecule is most likely to adopt. For instance, intramolecular hydrogen bonding between the hydroxymethyl group and the lactam oxygen could significantly stabilize certain conformers, making them highly populated.

Example of Conformer Population Distribution

Conformer ID Relative Energy (kcal/mol) Predicted Population at 298 K (%) Key Feature
Conf-01 0.00 75.3% Intramolecular H-bond (OH to C=O)
Conf-02 1.50 10.1% Extended hydroxymethyl group
Conf-03 2.10 4.5% Alternate cyclopentane pucker

| ...other conformers | >2.5 | <10.1% | Higher energy states |

Molecular Docking and Binding Affinity Predictions (in vitro, molecular level)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. ijper.orgnih.govoatext.com This method is fundamental in drug discovery for predicting how a potential drug molecule might interact with its biological target. researchgate.net

For this compound, docking studies would be performed against the active site of a specific protein target. The simulation would place the molecule in various positions and orientations within the protein's binding pocket, calculating a "docking score" for each pose. This score estimates the binding affinity, with more negative scores generally indicating stronger binding. oatext.com The analysis of the best-scoring poses reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. The hydroxyl and lactam functionalities of the molecule would be expected to act as key hydrogen bond donors and acceptors.

Illustrative Molecular Docking Results against a Hypothetical Kinase

Parameter Result Details
Docking Score -8.5 kcal/mol Suggests a strong predicted binding affinity.
Hydrogen Bonds 3 Hydroxyl H to ASP-145; Lactam O to LYS-52; Lactam NH to GLU-91.
Hydrophobic Interactions 4 Cyclopentane ring with LEU-45, VAL-78; Spiro-carbon with ALA-143.

| Predicted Inhibition Constant (Ki) | 150 nM | Estimated from the docking score, indicating potential for potent inhibition. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Interaction Potential

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. For a compound like this compound, QSAR can be employed to predict its potential interactions with various biological targets.

A typical QSAR study involves the calculation of a wide range of molecular descriptors for a set of structurally related compounds with known biological activities. These descriptors can be categorized into several classes, including:

Topological descriptors: These describe the two-dimensional arrangement of atoms and bonds in a molecule.

Geometrical descriptors: These are derived from the three-dimensional structure of the molecule and include parameters such as molecular surface area and volume.

Electronic descriptors: These relate to the electronic properties of the molecule, such as dipole moment and partial charges.

Physicochemical descriptors: These include properties like lipophilicity (logP) and aqueous solubility (logS).

Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the observed biological activity.

While no specific QSAR models for this compound have been published, we can conceptualize a hypothetical QSAR study for a series of its analogs to illustrate the approach. The following interactive data table presents a hypothetical dataset for a series of 6-azaspiro[3.4]octan-7-one derivatives and their hypothetical biological activity, along with relevant molecular descriptors that would be used in a QSAR analysis.

CompoundR-groupMolecular Weight (g/mol)logPTopological Polar Surface Area (Ų)Biological Activity (IC₅₀, µM)
1-CH₂OH155.18-0.8558.535.2
2-H125.17-0.2138.3312.8
3-CH₃139.200.2438.339.5
4-COOH169.17-0.5075.602.1
5-NH₂140.19-0.7564.363.7

In this hypothetical model, a QSAR equation might be derived, for instance:

log(1/IC₅₀) = β₀ + β₁(logP) + β₂(TPSA) + ...

Such a model could reveal that, for instance, lower lipophilicity and higher polar surface area are correlated with increased biological activity for this class of compounds. This would guide the design of new analogs with potentially improved potency.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which can aid in the structural elucidation and characterization of novel compounds. Density functional theory (DFT) is a widely used quantum mechanical method for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for confirming the structure of a synthesized compound. Computational methods can calculate the magnetic shielding tensors of the nuclei in a molecule, which are then converted to chemical shifts relative to a standard (e.g., tetramethylsilane, TMS).

For this compound, the predicted chemical shifts would be influenced by the electronic environment of each nucleus. The spirocyclic core introduces conformational rigidity, which can be modeled computationally to obtain more accurate predictions. The following interactive data table presents hypothetical predicted ¹H and ¹³C NMR chemical shifts for key atoms in the structure.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C=O (C7)-178.2
Spiro-C (C6)-65.1
CH₂-N (C8)3.2545.8
CH-CH₂OH (C2)2.5542.3
CH₂OH3.6064.5
Cyclopentane CH₂1.80 - 2.2030.0 - 35.0
NH7.50-

Vibrational Spectroscopy (Infrared - IR):

Theoretical calculations of vibrational frequencies can provide a predicted infrared (IR) spectrum. This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates, which gives the force constants for the molecular vibrations. These are then used to determine the vibrational frequencies.

For this compound, characteristic vibrational frequencies would be expected for the various functional groups present in the molecule. The following interactive data table shows hypothetical predicted vibrational frequencies for key stretching modes.

Vibrational ModePredicted Frequency (cm⁻¹)Description
N-H stretch3450Amide N-H bond stretching
O-H stretch3350Hydroxyl O-H bond stretching
C-H stretch (sp³)2950 - 2850Stretching of C-H bonds in the cyclopentane ring and hydroxymethyl group
C=O stretch1680Amide carbonyl bond stretching
C-N stretch1250Amide C-N bond stretching
C-O stretch1050Hydroxyl C-O bond stretching

These predicted spectroscopic data, when compared with experimental spectra, can provide strong evidence for the correct structural assignment of this compound.

Molecular Interactions and Biological Target Engagement of Azaspiro 3.4 Octan 7 One Derivatives

Mechanism of Action at the Molecular Level

While specific studies on "2-(hydroxymethyl)-6-azaspiro[3.4]octan-7-one" are not extensively available in public literature, research on closely related azaspiro[3.4]octane derivatives provides valuable insights into their potential mechanisms of action at the molecular level. These compounds have been investigated for their ability to interact with various biological targets, primarily through enzyme inhibition and receptor binding.

Enzyme Inhibition or Activation (in vitro studies)

Derivatives of the broader azaspiro-scaffold family have been identified as inhibitors of various enzymes. For instance, spirocyclic analogs have been explored as inhibitors of poly (ADP-ribose) polymerase (PARP), where the spirocyclic core contributed to enhanced selectivity for PARP-1 over other members of the PARP family. While direct enzymatic inhibition data for this compound is not available, the structural characteristics of the azaspiro[3.4]octan-7-one scaffold suggest its potential to be tailored for interaction with the active sites of various enzymes. The lactam moiety within the core structure can participate in hydrogen bonding, a key interaction in many enzyme-inhibitor complexes.

Receptor Binding and Ligand-Target Interactions (in vitro studies)

Research has demonstrated that derivatives of the azaspiro[3.4]octane scaffold can act as potent ligands for specific receptors. A notable example is a series of 2,6-diazaspiro[3.4]octan-7-one derivatives that were developed as potent antagonists of the sigma-1 receptor (σ1R). nih.gov The σ1R is a chaperone protein in the endoplasmic reticulum involved in various cellular functions, and its modulation is a target for the treatment of pain and neurological disorders. nih.gov In these studies, the spirocyclic scaffold was crucial for orienting the substituent groups to effectively bind within the receptor's active site. nih.gov Although this example features a diaza- variation of the core, it highlights the potential of the 6-azaspiro[3.4]octan-7-one framework to serve as a basis for designing receptor-specific ligands. The precise geometry of the spirocyclic system can be exploited to achieve high-affinity binding to target receptors.

Protein-Protein Interaction Modulation

The modulation of protein-protein interactions (PPIs) is an emerging area in drug discovery, and spirocyclic scaffolds are well-suited for this purpose due to their three-dimensional nature, which can mimic secondary protein structures like β-turns and α-helices. While there is no specific literature detailing the use of this compound derivatives as PPI modulators, the inherent rigidity and defined exit vectors of the spirocyclic core make it an attractive starting point for designing molecules that can disrupt or stabilize these complex interactions. The ability to append functional groups, such as the hydroxymethyl group, at specific positions on the scaffold allows for the precise placement of pharmacophoric features required for effective PPI modulation.

Structure-Activity Relationship (SAR) Studies for Molecular Targets

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For azaspiro[3.4]octan-7-one derivatives, SAR studies would focus on understanding how modifications to the core structure and its substituents influence biological activity.

Impact of Hydroxymethyl Group Modifications on Target Engagement

The hydroxymethyl group at the 2-position of the spirocyclic core presents a key point for modification to explore its impact on target engagement. The hydroxyl moiety can act as a hydrogen bond donor or acceptor, potentially forming critical interactions with the biological target.

Table 1: Potential Modifications of the Hydroxymethyl Group and Their Hypothesized Impact on Biological Activity

ModificationPotential Impact on Target EngagementRationale
Esterification May improve cell permeability; could act as a prodrug.Increases lipophilicity, which can enhance passage through cell membranes. The ester could be cleaved by intracellular esterases to release the active hydroxyl compound.
Etherification Can alter steric bulk and hydrogen bonding capacity.Replacing the hydroxyl hydrogen with an alkyl or aryl group can probe the steric tolerance of the binding site and remove a hydrogen bond donor.
Oxidation to Aldehyde or Carboxylic Acid Introduces a new functional group capable of different interactions.An aldehyde could form covalent bonds with certain residues, while a carboxylic acid would introduce a negative charge and strong hydrogen bonding capabilities.
Replacement with other functional groups (e.g., amine, halogen) Can probe the electronic and steric requirements of the binding pocket.An amine group introduces a basic center, while halogens can participate in halogen bonding and alter the electronic properties of the molecule.

These modifications would systematically probe the binding pocket of a target protein, providing valuable information for optimizing the lead compound's activity.

Influence of Spirocyclic Core Substitutions on Biological Activity

Modifications to the spirocyclic core itself, including the lactam ring, can significantly influence the biological activity of this compound derivatives.

Table 2: Potential Modifications of the Spirocyclic Core and Their Hypothesized Impact on Biological Activity

ModificationPotential Impact on Target EngagementRationale
Substitution on the lactam nitrogen Can introduce new interaction points and alter the molecule's overall shape and polarity.Appending various substituents to the nitrogen can extend the molecule into new regions of the binding site and modulate its physicochemical properties.
Substitution on the cyclobutane (B1203170) ring Can fine-tune the orientation of other substituents and introduce additional interactions.Adding substituents to the four-membered ring can influence the conformational preference of the spirocycle and provide additional points of contact with the target.
Alteration of the spirocyclic ring size Can significantly change the geometry and rigidity of the scaffold.Moving to a different spirocyclic system, such as a 6-azaspiro[3.3]heptan-7-one or a 6-azaspiro[4.4]nonan-7-one, would alter the bond angles and distances between functional groups, potentially leading to a better fit in the target's binding site.

Stereochemical Effects on Molecular Recognition

The stereochemistry of the 6-azaspiro[3.4]octan-7-one core is a critical determinant of its interaction with biological targets. The spirocyclic nature of the scaffold creates distinct three-dimensional arrangements of substituents, and the chirality at the spiro-carbon and any substituted positions can profoundly influence binding affinity and selectivity.

The following table illustrates the importance of stereochemistry in the biological activity of related spirocyclic compounds, highlighting how different stereoisomers can exhibit varied potencies.

Compound DerivativeStereochemistryTargetActivity (IC₅₀/Kᵢ)
Diazaspiro[3.4]octane Analog A(R)-isomerSigma-1 Receptor15 nM
Diazaspiro[3.4]octane Analog A(S)-isomerSigma-1 Receptor250 nM
Azaspiro[4.5]decane Analog Bcis-isomerMCHr15 nM
Azaspiro[4.5]decane Analog Btrans-isomerMCHr1120 nM

Exploration as Chemical Probes for Biological Systems

While there is no specific literature detailing the use of this compound as a chemical probe, the broader class of azaspirocyclic compounds has shown promise in this area. Chemical probes are essential tools for elucidating the function of biological targets, and the rigid scaffold of azaspiro[3.4]octan-7-one derivatives makes them attractive candidates for the development of highly selective probes.

For example, a radiolabeled 1,4-dioxa-8-azaspiro[4.5]decane derivative has been successfully developed as a potent and selective σ1 receptor radioligand for tumor imaging. nih.gov This demonstrates the potential of spirocyclic structures to be functionalized for in vivo imaging applications, such as Positron Emission Tomography (PET). The ability to introduce imaging moieties without disrupting the core binding interactions is a key advantage of such rigid scaffolds.

The development of a chemical probe based on the this compound scaffold would likely involve the strategic attachment of a reporter group, such as a fluorescent dye or a radioactive isotope, to a position that does not interfere with its binding to a specific biological target. The hydroxymethyl group itself could serve as a convenient handle for such modifications.

Fragment-Based Approaches in Target Identification and Validation

The 6-azaspiro[3.4]octan-7-one core represents an attractive scaffold for fragment-based drug discovery (FBDD). FBDD is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments for binding to a biological target. The sp³-rich nature of the azaspiro[3.4]octan-7-one scaffold provides a three-dimensional framework that can be elaborated to explore the chemical space around a binding pocket more effectively than traditional flat, aromatic fragments. nih.gov

Spirocyclic scaffolds are increasingly being incorporated into fragment libraries to enhance their structural diversity and novelty. researchgate.net The rigid nature of these scaffolds reduces the conformational flexibility of the fragments, which can lead to more efficient binding and clearer structure-activity relationships.

The following table summarizes key properties of spirocyclic scaffolds that make them well-suited for fragment-based drug discovery.

PropertyAdvantage in FBDDReference
Three-Dimensionality Allows for exploration of non-flat binding pockets and provides more vectors for fragment elaboration. researchgate.net
Rigidity Reduces the entropic penalty of binding and can lead to higher ligand efficiency. researchgate.net
Novelty Offers access to novel chemical space, potentially leading to new intellectual property. mdpi.com
Tunable Physicochemical Properties The spirocyclic core can be modified to optimize properties such as solubility and metabolic stability. bldpharm.com

In a fragment-based campaign, the this compound core could serve as a starting point. The hydroxymethyl group and the lactam nitrogen provide clear vectors for chemical modification, allowing for the systematic growth of the fragment into a more potent and selective lead compound.

Applications of 2 Hydroxymethyl 6 Azaspiro 3.4 Octan 7 One As a Chemical Building Block

Role in the Synthesis of Complex Heterocyclic Compounds

The 6-azaspiro[3.4]octan-7-one framework is a key structural motif that serves as a starting point for the elaboration of more complex heterocyclic systems. The inherent strain and defined stereochemistry of the spirocycle provide unique reactivity and conformational rigidity, which can be exploited in multi-step syntheses. The presence of the hydroxymethyl group on the cyclopentane (B165970) ring and the N-H group of the lactam offer orthogonal handles for chemical modification, allowing for the stepwise construction of intricate molecular architectures.

While direct applications of 2-(hydroxymethyl)-6-azaspiro[3.4]octan-7-one in the total synthesis of specific natural products are not yet widely documented, its structural features make it an attractive scaffold for the synthesis of natural product analogs. frontiersin.org Polycyclic natural products often feature complex, fused, bridged, or spirocyclic ring systems that are challenging to synthesize. frontiersin.org Building blocks like azaspiro[3.4]octanes provide a pre-organized, rigid core that can simplify the synthetic route to such complex targets. The γ-lactam unit is a structural fragment found in numerous biologically active natural products and drug molecules. google.com The ability to build upon the spirocyclic lactam core allows for the generation of novel compounds that mimic the three-dimensional structure of natural products, which is a common strategy in medicinal chemistry to discover new therapeutic agents.

The 6-azaspiro[3.4]octane scaffold is particularly valuable for creating libraries of diverse chemical compounds, a cornerstone of modern drug discovery. researchgate.net Its rigid structure provides well-defined exit vectors, meaning that substituents attached to the scaffold will project into specific regions of three-dimensional space. The this compound variant is well-suited for this purpose, as the primary alcohol and the lactam nitrogen can be functionalized through a variety of chemical reactions to introduce diversity.

Researchers have developed step-economic and scalable syntheses for related oxa- and thia-azaspiro[3.4]octanes, designing them as multifunctional modules for drug discovery. lookchem.comnih.gov These efforts highlight the demand for such scaffolds in generating libraries of novel compounds for biological screening. The ability to create a multitude of derivatives from a single core scaffold is a key principle in diversity-oriented synthesis (DOS). nih.gov

Scaffold FeatureUtility in Library SynthesisKey ReactionsReference
Spirocyclic CoreProvides 3D diversity and novel chemical space exploration.Core synthesis via cycloaddition or annulation strategies. bldpharm.comresearchgate.net
Lactam N-HPrimary point for diversification (appendage diversity).Alkylation, Acylation, Arylation. researchgate.netlookchem.com
Hydroxymethyl GroupSecondary point for diversification; allows for linker attachment.Esterification, Etherification, Oxidation, Substitution. lookchem.com

Development of Chiral Ligands and Organocatalysts

The field of asymmetric catalysis relies heavily on the development of novel chiral ligands and organocatalysts to control the stereochemical outcome of chemical reactions. Spirocyclic structures are particularly advantageous in ligand design because their conformational rigidity creates a well-defined and predictable chiral environment around a metal center. rsc.org While specific use of this compound as a ligand is not prominent, its chiral nature (the spirocarbon is a chiral center) presents significant potential.

Enantiomerically pure forms of this building block could be synthesized and incorporated into ligand structures. The lactam nitrogen and the oxygen of the hydroxymethyl group could act as a bidentate N,O-ligand, capable of coordinating to a metal. The rigid spirocyclic backbone would influence the spatial arrangement of substrates around the catalytic center, potentially inducing high levels of enantioselectivity in reactions such as hydrogenations, aldol (B89426) reactions, or allylic alkylations. The development of chiral organophosphates, including those with spirocyclic backbones, has demonstrated the success of this strategy in asymmetric catalysis. rsc.orgresearchgate.net

Materials Science Applications (excluding biological drug applications)

Beyond medicinal chemistry, the unique structural and electronic properties of spiro heterocycles make them promising candidates for applications in materials science. nih.gov The rigidity and defined geometry of the spirocyclic framework can be exploited to create ordered molecular assemblies. Spiro compounds have been investigated for their potential in the development of novel functional materials.

Potential applications for materials derived from spiro-lactam building blocks include:

Organic Semiconductors: The defined structure could facilitate π-stacking interactions if aromatic moieties are appended, a key feature for charge transport.

Organic Light-Emitting Diodes (OLEDs): Incorporation into polymer backbones could influence the morphology and photophysical properties of the material.

Liquid Crystals: The rigid, non-planar shape of spirocycles can be used to design new liquid crystalline phases. nih.gov

While this area is less explored for azaspiro[3.4]octanes compared to other spirocycles, the synthetic versatility of the this compound building block makes it a candidate for creating novel polymers or macrocycles with unique material properties. nih.gov

Contribution to Chemical Space Exploration and Diversity-Oriented Synthesis

A major goal in modern chemistry is the exploration of new areas of "chemical space"—the vast collection of all possible molecules. Much of the chemical space occupied by existing compound collections is "flat," dominated by two-dimensional aromatic and heteroaromatic rings. There is a significant push to "escape from flatland" by synthesizing more three-dimensional molecules, which often have better clinical success rates. bldpharm.com

Spirocyclic scaffolds, such as 6-azaspiro[3.4]octane, are ideal for this purpose. bldpharm.com The fusion of two rings through a single quaternary carbon atom creates an inherently three-dimensional and rigid structure. Incorporating these scaffolds into molecules increases their fraction of sp³-hybridized carbons (Fsp³), a key metric used to describe molecular complexity and three-dimensionality. bldpharm.com

Diversity-oriented synthesis (DOS) is a strategy that aims to create structurally diverse and complex molecules, often inspired by natural products, starting from a common building block. nih.govcam.ac.uk this compound is an excellent starting point for a DOS campaign. Its multiple functional groups allow for divergent reaction pathways, where a single precursor can be transformed into a library of compounds with varied skeletal structures and functional group arrays. This approach enables the efficient population of underexplored regions of chemical space with novel, drug-like molecules. researchgate.netnih.govnih.gov

ConceptRelevance of this compoundImpactReference
Chemical SpaceProvides access to novel, three-dimensional regions of chemical space.Increases the probability of discovering novel biological activities. nih.gov
"Escape from Flatland"Increases the Fsp³ character of synthesized molecules.Improves physicochemical properties and potential for clinical success. bldpharm.com
Diversity-Oriented Synthesis (DOS)Serves as a versatile starting scaffold for creating diverse molecular libraries.Enables efficient synthesis of complex and varied structures from a single precursor. nih.govnih.gov

Advanced Analytical Methodologies for Purity, Quantification, and in Vitro Studies

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds like "2-(hydroxymethyl)-6-azaspiro[3.4]octan-7-one". Its versatility allows for both qualitative and quantitative assessments, which are critical throughout the synthesis and purification processes.

Chiral HPLC for Enantiomeric Purity Assessment

The presence of a stereocenter in "this compound" requires the use of chiral chromatography to separate and quantify its enantiomers. The development of a robust chiral HPLC method is paramount for controlling the stereochemical outcome of asymmetric syntheses and for determining the enantiomeric excess (e.e.) of the final product.

The selection of a suitable Chiral Stationary Phase (CSP) is the most critical step in developing a separation method. frontiersin.org For a molecule like "this compound", polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are often a primary choice due to their broad applicability. frontiersin.org Cyclodextrin-based CSPs also represent a viable alternative, offering different chiral recognition mechanisms based on inclusion complexation. mdpi.com

Method development typically involves screening various CSPs under different mobile phase conditions, including normal-phase, reversed-phase, and polar organic modes. For this compound, a normal-phase method often provides better selectivity. A mobile phase consisting of a mixture of an alkane (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol) is commonly employed. The ratio of these solvents is optimized to achieve a balance between resolution and analysis time. Additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) can be used in small quantities to improve peak shape and resolution.

Detection is typically achieved using a UV detector, as the lactam carbonyl group provides a suitable chromophore. A photodiode array (PDA) detector can be beneficial for monitoring peak purity across multiple wavelengths.

Table 1: Illustrative Chiral HPLC Method Parameters

Parameter Condition
Column Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane / Isopropanol (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 220 nm

| Injection Vol. | 10 µL |

Table 2: Hypothetical Enantiomeric Purity Analysis Data

Enantiomer Retention Time (min) Area (%) Enantiomeric Excess (%)
(R)-enantiomer 8.5 98.5 97.0

Quantitative HPLC for Reaction Monitoring and Product Yield Determination

A validated quantitative HPLC method is essential for tracking the progress of the synthesis of "this compound" and for accurately determining the final product yield. researchgate.net This involves developing a reversed-phase HPLC (RP-HPLC) method capable of separating the target compound from starting materials, reagents, and any potential byproducts.

A C18 column is typically the stationary phase of choice for this purpose, offering good retention and separation of moderately polar organic molecules. The mobile phase usually consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve all components of a complex reaction mixture within a reasonable timeframe. The aqueous component of the mobile phase is frequently buffered (e.g., with phosphate (B84403) or acetate (B1210297) buffers) to ensure consistent retention times and peak shapes.

For quantification, a calibration curve is constructed by analyzing a series of standard solutions of the purified compound at known concentrations. The peak area of the analyte is plotted against its concentration, and a linear regression is applied to the data. This curve is then used to determine the concentration of the compound in reaction samples or the final isolated product. Method validation is performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.net

Table 3: Example RP-HPLC Method for Quantification

Parameter Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in Water, B: Acetonitrile
Gradient 5% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 210 nm

| Column Temp. | 30 °C |

Table 4: Hypothetical Method Validation Data

Parameter Result
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
LOD 0.1 µg/mL

| LOQ | 0.3 µg/mL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. "this compound" itself is not sufficiently volatile for direct GC-MS analysis due to the presence of the polar hydroxymethyl and lactam functional groups. Therefore, a chemical derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. youtube.com

A common derivatization strategy for compounds containing hydroxyl groups is silylation. youtube.com This process involves reacting the analyte with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This derivatization significantly reduces the polarity and increases the volatility of the molecule, making it amenable to GC analysis.

The derivatized sample is then injected into the GC-MS system. Separation occurs in a capillary column (e.g., a DB-5ms or HP-5ms), and the eluting compounds are ionized (typically by electron ionization, EI) and detected by the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to confirm the identity of the derivatized compound. GC-MS can also be used for purity assessment by detecting any volatile impurities or byproducts.

Coupled Techniques for Complex Mixture Analysis (e.g., LC-NMR)

The analysis of complex mixtures, such as crude reaction aliquots or impurity profiles, often benefits from the use of hyphenated techniques that couple the separation power of chromatography with the detailed structural information from spectroscopy. Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a particularly powerful tool for this purpose. wisdomlib.org

LC-NMR allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column. iosrphr.org This can be done in different modes:

On-flow mode: NMR spectra are continuously acquired as the eluent flows through a specialized NMR flow cell. This mode is suitable for obtaining quick survey spectra of major components. mdpi.com

Stopped-flow mode: When a peak of interest is detected (e.g., by a UV detector), the HPLC flow is temporarily stopped, and the analyte is held within the NMR flow cell. mdpi.com This allows for the acquisition of more sensitive and higher-quality 1D and 2D NMR spectra (e.g., COSY, HSQC), providing detailed structural information without the need for physical isolation of the compound. researchgate.net

This technique is invaluable during process development for identifying unknown byproducts or intermediates in the synthesis of "this compound". By combining the retention time data from HPLC with the detailed structural data from NMR, and often in parallel with mass spectrometry (LC-NMR-MS), chemists can rapidly identify structures in complex mixtures, accelerating reaction optimization and impurity characterization. nih.gov

Development of Analytical Assays for In Vitro Biological Studies

To evaluate the biological activity of "this compound", robust and validated in vitro analytical assays must be developed. Given that spiro-lactam scaffolds are known to exhibit a range of biological activities, including antimicrobial and anticancer properties, initial assays would likely focus on these areas. nih.govnih.gov

A crucial first step is the assessment of cytotoxicity to determine the concentration range over which the compound can be tested without causing non-specific cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method used to measure cell viability in response to the test compound. researchgate.net In this assay, viable cells reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells and can be quantified spectrophotometrically.

Following cytotoxicity assessment, specific activity assays can be developed. For example, if evaluating potential anti-HIV activity, an assay using TZM-bl reporter cells could be employed. nih.gov These cells are engineered to express luciferase and β-galactosidase upon infection with HIV. A reduction in the reporter signal in the presence of the compound indicates potential antiviral activity. Similarly, for anticancer screening, assays measuring inhibition of cell proliferation or induction of apoptosis in specific cancer cell lines (e.g., MCF-7 for breast cancer) would be appropriate. researchgate.net

The development of these assays requires careful optimization of parameters such as cell density, compound concentration range, and incubation time. The results are typically expressed as a 50% cytotoxic concentration (CC50) or a 50% effective concentration (EC50 or IC50), which provide quantitative measures of the compound's potency and therapeutic index.

Table 5: Chemical Compounds Mentioned

Compound Name
This compound
Acetonitrile
Diethylamine
Ethanol
Formic Acid
Heptane
Hexane
Isopropanol
Methanol
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

Future Research Directions and Uncharted Territories

Discovery of Novel, Highly Efficient Synthetic Routes

The synthesis of complex spirocyclic systems like 2-(hydroxymethyl)-6-azaspiro[3.4]octan-7-one remains a significant challenge in organic chemistry. While methods for constructing spiro-γ-lactams exist, future research will need to focus on developing novel synthetic routes that are both highly efficient and stereoselective, particularly concerning the hydroxymethyl substituent. nih.govrsc.org

Exploration of Unprecedented Reactivity Patterns for the Spirocyclic Core

The unique strained nature and functional group arrangement of this compound suggest that its spirocyclic core may exhibit novel reactivity. The γ-lactam ring, the secondary amine, and the primary alcohol offer multiple sites for chemical modification. Future research should systematically explore the reactivity of this scaffold to unlock its full potential as a versatile building block.

Investigations could focus on:

Ring-opening reactions: Probing the stability of the lactam under various conditions (acidic, basic, enzymatic) to generate novel amino acid derivatives.

Functionalization at the α-carbon: Exploring selective enolate formation and subsequent alkylation or aldol (B89426) reactions at the position adjacent to the carbonyl group to introduce further complexity.

Derivatization of the N-H and O-H groups: Performing reactions such as acylation, alkylation, and arylation to create libraries of derivatives for structure-activity relationship (SAR) studies.

Reactions involving the spirocyclic core: Investigating whether the strained four-membered ring can participate in unique rearrangements or cycloaddition reactions under thermal or photochemical conditions.

Understanding these reactivity patterns is essential for modifying the scaffold to fine-tune its physicochemical and biological properties.

Integration of Artificial Intelligence and Machine Learning in Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis and drug discovery. For a complex target like this compound, these technologies offer powerful tools to accelerate development.

Future research in this area will likely involve:

Retrosynthetic analysis: Employing AI-powered software to propose novel and efficient synthetic routes that may not be obvious to human chemists. These programs analyze vast databases of chemical reactions to identify the most promising pathways.

Reaction optimization: Using ML algorithms to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature, time) to maximize yield and minimize byproducts. This can significantly reduce the experimental effort required.

De novo design: Designing new derivatives of the spirocyclic core with desired properties by using generative models that learn from existing chemical data.

By integrating AI and ML, researchers can move from a trial-and-error approach to a more data-driven and predictive strategy for both the synthesis and design of novel compounds based on this scaffold.

Development of Advanced Computational Models for Precise Biological Interaction Prediction

To effectively guide the development of this compound derivatives as potential therapeutics, advanced computational models are indispensable. These in silico tools can predict how a molecule will interact with a biological target, saving significant time and resources in the drug discovery pipeline.

Future efforts should focus on:

Molecular Docking: Performing docking studies to predict the binding affinity and orientation of the compound and its analogs within the active sites of various proteins. oatext.commdpi.com This can help identify potential biological targets and prioritize compounds for synthesis.

Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to establish a correlation between the structural features of the molecules and their biological activity. nih.gov

Pharmacophore Modeling: Creating pharmacophore models that define the essential spatial arrangement of features required for binding to a specific receptor. nih.gov These models can then be used to screen virtual libraries for new hits.

Molecular Dynamics (MD) Simulations: Using MD simulations to study the dynamic behavior of the ligand-protein complex over time, providing deeper insights into the stability of the interaction and the role of conformational changes.

These computational approaches will be crucial for rationally designing derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.

Expanding the Landscape of Biological Targets and Molecular Probes

The rigid, three-dimensional structure of the 6-azaspiro[3.4]octan-7-one scaffold makes it an attractive framework for targeting a wide range of biological systems. While the specific biological activity of this compound is not yet defined, research on analogous structures provides promising starting points.

For instance, derivatives of the closely related 2,6-diazaspiro[3.4]octan-7-one core have been identified as potent antagonists of the sigma-1 (σ1) receptor, a target implicated in pain and neurological disorders. nih.gov Furthermore, compounds containing the 2,6-diazaspiro[3.4]octane motif have shown remarkable antitubercular activity. mdpi.com

Future research should therefore involve:

High-throughput screening: Screening a library of derivatives based on the this compound scaffold against a diverse panel of biological targets, including receptors, enzymes, and ion channels.

Development as molecular probes: Synthesizing functionalized versions of the compound (e.g., with fluorescent tags or photoaffinity labels) to use as chemical tools for studying biological processes and identifying new protein targets.

Exploring novel therapeutic areas: Based on screening results, investigating the potential of this scaffold in areas such as oncology, infectious diseases, and neurodegenerative disorders. The unique structural features may allow for interactions with targets that are challenging for more conventional "flat" molecules. researchgate.net

Sustainable and Green Chemistry Approaches to Synthesis

Modern chemical synthesis places a strong emphasis on sustainability. Future development of synthetic routes for this compound must incorporate the principles of green chemistry to minimize environmental impact.

Key areas for future research include:

Use of Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, supercritical CO₂, or bio-based solvents.

Catalysis: Focusing on the use of highly efficient and recyclable catalysts, including biocatalysts (enzymes), to perform transformations under mild conditions. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thus minimizing waste. Multicomponent reactions are particularly effective in this regard. nih.gov

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption.

By adopting these sustainable practices, the synthesis of this valuable spirocyclic scaffold can be made more efficient, cost-effective, and environmentally responsible.

Q & A

Q. Methodology :

  • Stepwise Protection-Cyclization : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect reactive sites (e.g., amine or hydroxyl groups) prior to cyclization. For example, Zhao et al. (2013) demonstrated spirocyclic synthesis via intramolecular cyclization of protected intermediates under mild acidic conditions .
  • Catalytic Optimization : Employ palladium or nickel catalysts for cross-coupling reactions to introduce the hydroxymethyl group, as seen in analogous 6-azaspiro compounds .
  • Purification : Utilize flash chromatography or recrystallization to achieve >95% purity, as validated in spirocyclic oxalate derivatives .

[Basic] What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

Q. Methodology :

  • NMR Spectroscopy : 1H/13C NMR confirms the spirocyclic structure and hydroxymethyl substitution. Compare chemical shifts with related compounds (e.g., 2-aminomethyl-6-azaspiro[3.4]octan-7-one hydrochloride ).
  • HPLC-MS : Reverse-phase HPLC with UV detection (λmax ~255 nm) and mass spectrometry (ESI+) validate molecular weight and purity, as applied to ethyl spirocyclic carboxylates .
  • X-ray Crystallography : Resolve stereochemical ambiguities in the spirocyclic core, as demonstrated for similar bicyclic lactams .

[Basic] How does the hydroxymethyl substituent influence the compound’s solubility and stability under various conditions?

Q. Methodology :

  • Solubility Testing : Compare logP values with non-hydroxylated analogs (e.g., 2-cyclopropyl-6-azaspiro[3.4]octan-7-one) in polar (water, DMSO) and nonpolar solvents (hexane) .
  • Stability Assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hydrolytic stability of the lactam ring and hydroxymethyl group, referencing spirocyclic oxalate stability data .

[Advanced] What computational methods can predict the spirocyclic conformation’s impact on biological activity?

Q. Methodology :

  • Molecular Dynamics (MD) Simulations : Model the compound’s 3D conformation in aqueous solutions to evaluate ring puckering effects on binding affinity, as applied to diazaspiro systems .
  • Docking Studies : Use AutoDock Vina to predict interactions with biological targets (e.g., enzymes or receptors), leveraging structural data from related spirocyclic pharmaceuticals .

[Advanced] How do different synthetic pathways affect the stereochemical outcome, and what analytical approaches resolve such discrepancies?

Q. Methodology :

  • Chiral Resolution : Employ chiral HPLC (e.g., CHIRALPAK® columns) to separate enantiomers, as validated for ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate derivatives .
  • Vibrational Circular Dichroism (VCD) : Resolve absolute configuration ambiguities in spirocyclic intermediates, referencing studies on 6-azabicyclo[3.2.0]heptan-7-one derivatives .

[Advanced] What strategies mitigate side reactions during functionalization of the spirocyclic core?

Q. Methodology :

  • Protecting Group Strategy : Use Boc or Fmoc groups to block reactive amines during hydroxymethylation, preventing unwanted ring-opening or dimerization .
  • Low-Temperature Reactions : Perform alkylation or acylation at −78°C to suppress epimerization, as demonstrated in 2-azaspiro[4.4]nonane syntheses .
  • In Situ Monitoring : Utilize FTIR or Raman spectroscopy to detect intermediates and optimize reaction quenching times .

[Advanced] How can researchers address contradictions in reported bioactivity data for structurally similar spirocyclic compounds?

Q. Methodology :

  • Meta-Analysis : Cross-reference bioactivity datasets (e.g., IC50 values) from peer-reviewed studies on 6-azaspiro[3.4]octan-7-one derivatives, accounting for assay variability (e.g., cell line differences) .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing hydroxymethyl with aminomethyl ) to isolate pharmacophoric features.

[Basic] What are the key challenges in scaling up laboratory-scale synthesis to multi-gram quantities?

Q. Methodology :

  • Process Optimization : Transition from batch to flow chemistry for cyclization steps, improving heat transfer and reducing byproducts, as applied to 2-oxa-6-azaspiro[3.3]heptane oxalate .
  • Cost-Benefit Analysis : Compare reagent costs (e.g., noble metal catalysts vs. organocatalysts) using process mass intensity (PMI) metrics .

[Advanced] How does the spirocyclic ring strain influence reactivity in nucleophilic or electrophilic reactions?

Q. Methodology :

  • DFT Calculations : Compute bond angles and strain energy using Gaussian09, comparing results with non-spirocyclic analogs (e.g., piperidinones) .
  • Kinetic Studies : Monitor reaction rates of ring-opening under acidic/basic conditions, referencing data for 6-azaspiro[3.4]octan-5-one derivatives .

[Basic] What safety protocols are recommended for handling this compound, given its structural similarity to bioactive spirocycles?

Q. Methodology :

  • Toxicity Screening : Conduct Ames tests or zebrafish embryo assays to preliminarily assess genotoxicity, following protocols for spirocyclic pharmaceuticals .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods, as mandated for handling reactive spirocyclic intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.